1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals, exhibiting properties such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves several steps, typically starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Major products formed from these reactions include substituted indoles, which can be further modified for various applications.
Scientific Research Applications
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and influencing biological pathways. This binding can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-propionic acid: Studied for its antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and hydroxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-12(13(16)17)10-6-9(15)4-5-11(10)14(7)8-2-3-8/h4-6,8,15H,2-3H2,1H3,(H,16,17) |
InChI Key |
OUFZLJMLNSSCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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